1-(3-Methoxy-4-propoxyphenyl)methanamine
Description
1-(3-Methoxy-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO2 It is characterized by a methanamine group attached to a phenyl ring substituted with methoxy and propoxy groups
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHROBKUOLOYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588620 | |
| Record name | 1-(3-Methoxy-4-propoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854207-58-2 | |
| Record name | 1-(3-Methoxy-4-propoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-propoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxy-4-propoxybenzaldehyde
Reagent: Ammonium acetate or a primary amine
Catalyst: Sodium triacetoxyborohydride or another reducing agent
Solvent: Methanol or ethanol
Reaction Conditions: Room temperature to reflux, depending on the reducing agent used
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
1-(3-Methoxy-4-propoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-ethoxyphenyl)methanamine
- 1-(3-Methoxy-4-butoxyphenyl)methanamine
- 1-(3-Methoxy-4-isopropoxyphenyl)methanamine
Uniqueness
1-(3-Methoxy-4-propoxyphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and steric effects, influencing the compound’s reactivity and interactions with other molecules.
Biological Activity
1-(3-Methoxy-4-propoxyphenyl)methanamine is an organic compound characterized by a methanamine group linked to a phenyl ring, which features methoxy and propoxy substituents. Its molecular formula is CHNO. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methanamine group allows for hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, such as E. faecalis, P. aeruginosa, and K. pneumoniae. In comparative studies, these compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone .
Anticancer Properties
The anticancer potential of this compound is also noteworthy. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. These studies revealed that treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxicity. Furthermore, cell cycle analysis suggested that these compounds could halt the cell cycle at the S phase, thereby inhibiting cancer cell proliferation .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | E. faecalis, P. aeruginosa | MIC: 40-50 µg/mL | |
| Anticancer | MCF-7 Breast Cancer Cells | Increased LDH levels; apoptosis induction |
Case Study: Anticancer Efficacy
In a specific case study involving MCF-7 cells treated with derivatives of this compound, researchers observed significant alterations in cell morphology and viability as compound concentration increased. The study reported an IC value indicating effective inhibition of cell growth at concentrations comparable to other known anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
